3-(3-Thienylmethyl)azetidine
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Overview
Description
3-(3-Thienylmethyl)azetidine is a chemical compound that features a thiophene ring attached to an azetidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienylmethyl)azetidine typically involves the reaction of thiophene derivatives with azetidine precursors. One common method involves the nucleophilic substitution reaction where a thiophene derivative reacts with an azetidine derivative under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Thienylmethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(3-Thienylmethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Thienylmethyl)azetidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Azetidine derivatives: Compounds like 3-azetidinecarboxylic acid and 2-azetidinone.
Uniqueness
3-(3-Thienylmethyl)azetidine is unique due to the combination of the thiophene and azetidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-(thiophen-3-ylmethyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-6-7(1)3-8-4-9-5-8/h1-2,6,8-9H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHSHLHENJHJKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585470 |
Source
|
Record name | 3-[(Thiophen-3-yl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-86-7 |
Source
|
Record name | 3-[(Thiophen-3-yl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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